molecular formula C6H6N4 B3380946 2-Azido-6-methylpyridine CAS No. 212182-36-0

2-Azido-6-methylpyridine

Cat. No.: B3380946
CAS No.: 212182-36-0
M. Wt: 134.14 g/mol
InChI Key: DVGPDGSWGOYQAF-UHFFFAOYSA-N
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Description

2-Azido-6-methylpyridine is an organic compound with the molecular formula C6H6N4. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an azido group (-N3) and the hydrogen at the sixth position is replaced by a methyl group (-CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azido-6-methylpyridine can be synthesized through several methods. One notable approach involves the α-methylation of substituted pyridines. Researchers have developed expedited and convenient continuous flow methods using bench-top setups. These methods offer advantages over conventional batch reactions, including shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste. The synthesis typically proceeds via heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source originating from the primary alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the continuous flow methods mentioned above could be adapted for larger-scale production due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism by which 2-Azido-6-methylpyridine exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved in the reaction.

Comparison with Similar Compounds

    2-Azidopyridine: Similar structure but lacks the methyl group at the sixth position.

    6-Methylpyridine: Lacks the azido group at the second position.

    2-Methylpyridine: Lacks the azido group and has the methyl group at the second position instead of the sixth.

Uniqueness: 2-Azido-6-methylpyridine is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

2-azido-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-3-2-4-6(8-5)9-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPDGSWGOYQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614461
Record name 2-Azido-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212182-36-0
Record name 2-Azido-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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